

# Technical Guide: 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine

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## Compound of Interest

Compound Name: 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine

Cat. No.: B1330312

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine**. Due to the limited availability of public data on this specific compound, this guide also includes detailed information on its immediate precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, and relevant synthetic analogs. The information is intended to support research, synthesis, and drug development activities.

While a dedicated CAS number for **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** is not widely indexed in public databases, it is listed by chemical suppliers, indicating its availability as a research chemical.<sup>[1]</sup>

## Compound Identification and Properties

Available data for **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** is summarized below. For comparative purposes, properties of the closely related precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, are also provided.

Table 1: Compound Identification

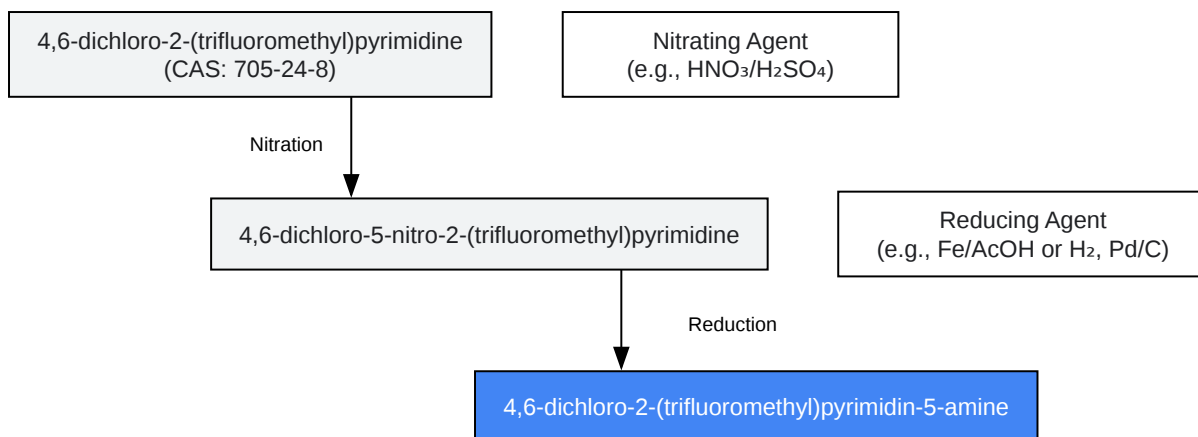
Compound Name	4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine	4,6-dichloro-2-(trifluoromethyl)pyrimidine
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>3</sub> [1]	C <sub>5</sub> HCl <sub>2</sub> F <sub>3</sub> N <sub>2</sub> [2]
Molecular Weight	231.99 g/mol [1]	216.98 g/mol [2]
CAS Number	Not readily available	705-24-8[2]
MDL Number	MFCD08436613[1]	MFCD08436597[2]

Table 2: Physical and Chemical Properties

Property	4,6-dichloro-2-(trifluoromethyl)pyrimidine
Appearance	White or light yellow powder/liquid[2][3]
Assay	≥97.0% - ≥98.0%[3]
Density	1.585 g/mL at 25 °C[2] to 1.627 g/cm <sup>3</sup> [3]
Boiling Point	157 °C at 760 mmHg[3]
Refractive Index	n <sub>20</sub> /D 1.468[2]
Flash Point	48.8 °C[3]
SMILES	FC(F)(F)c1nc(Cl)cc(Cl)n1[2]
InChI	1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H[2]

## Proposed Synthetic Pathways

Detailed experimental protocols for the synthesis of **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** are not publicly available. However, based on established pyrimidine chemistry, a plausible synthetic route involves the nitration of the precursor followed by reduction.



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Proposed synthesis of **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine**.

## Experimental Protocol: Synthesis of a 5-Aminopyrimidine Analog

The following is a general procedure for the synthesis of 5-amino-2,4-dichloropyrimidine from 2,4-dichloro-5-nitropyrimidine, which can be adapted for the synthesis of the target compound.

### Step 1: Reduction of the Nitro Group<sup>[4]</sup>

- A mixture of 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) and iron powder (6.0 equivalents) is prepared in acetic acid to form a 0.4 M suspension.
- The reaction mixture is stirred vigorously at room temperature for 14 hours.
- Upon completion, the mixture is filtered through diatomaceous earth while hot to remove insoluble materials.
- The filter cake is washed with methanol.
- The volatile solvents from the filtrate are removed under reduced pressure.

- The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the 5-aminopyrimidine product.

## Reactivity and Potential Applications

The pyrimidine core is a prevalent scaffold in medicinal chemistry. The presence of two reactive chlorine atoms and a trifluoromethyl group suggests that **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** is a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar), allowing for the introduction of various functional groups. The reactivity of these positions generally follows the order C4(6) > C2.



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Role of the core compound in a typical drug discovery workflow.

## Safety Information

Detailed safety information for **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** is not available. However, for the precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the following hazards have been identified:

Table 3: Hazard Information for 4,6-dichloro-2-(trifluoromethyl)pyrimidine

Hazard	Classification
Signal Word	Danger[2]
Hazard Statements	H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage)[2]
Hazard Classifications	Acute Toxicity 3 (Oral), Skin Corrosion 1B[2]
Storage Class	6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials)[2]

Given the structural similarity, it is prudent to handle **4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** with similar precautions, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

## Conclusion

**4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine** is a valuable, albeit not extensively documented, chemical intermediate. Its trifluoromethyl and dichloro-substituted pyrimidine structure makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The information provided in this guide on its properties, potential synthesis, and the characteristics of its precursor and analogs, serves as a foundational resource for researchers in the field. As with any research chemical, appropriate safety measures should be strictly followed during its handling and use.

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## References

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- 4. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]
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